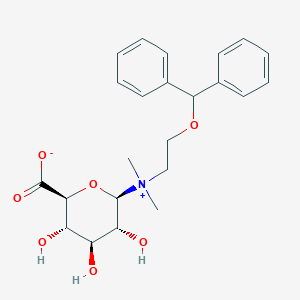

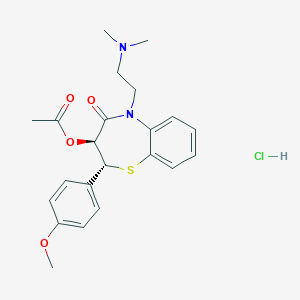

(2R-trans)-Diltiazem Hydrochloride

Vue d'ensemble

Description

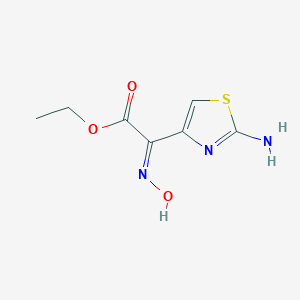

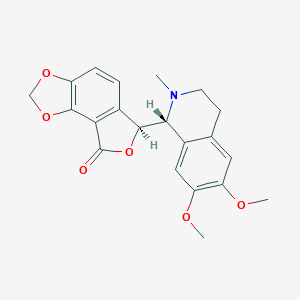

“(2R-trans)-Diltiazem Hydrochloride” is a chemical compound with the molecular formula C22 H26 N2 O4 S . Cl H and a molecular weight of 450.98 . It is a member of the non-dihydropyridine calcium channel blockers drug class .

Synthesis Analysis

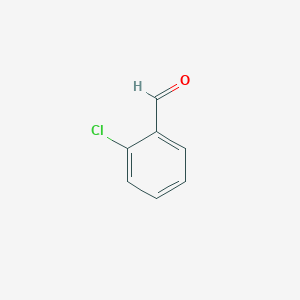

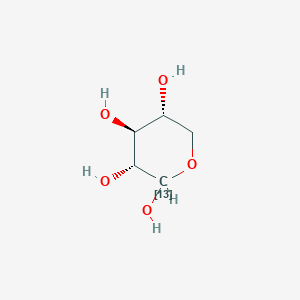

A one-pot synthesis through the treatment of (-)-2 with 2-aminothiophenol and a following ring closing reaction efficiently gave a key intermediate of diltiazem synthesis .Molecular Structure Analysis

The molecular structure of “(2R-trans)-Diltiazem Hydrochloride” is complex, with a benzothiazepine derivative as its core structure . It primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization .Physical And Chemical Properties Analysis

“(2R-trans)-Diltiazem Hydrochloride” has a molecular weight of 450.98 and a molecular formula of C22 H26 N2 O4 S . Cl H . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Cardiovascular Applications

Research has established the role of Diltiazem in treating and preventing a range of cardiovascular diseases by modulating physiological causes shared among these conditions. Diltiazem increases myocardial blood flow, reduces myocardial oxygen demand and cardiac workload, and exhibits a favorable safety and tolerability profile. It differs from other calcium antagonists in its mild negative inotropic and moderate negative dromotropic effects without stimulating cardiac performance or contractility. Moreover, it inhibits platelet aggregation, decreases catecholamine release, diminishes coronary tone, and blocks the vasoconstrictive actions of endothelin-1, translating into beneficial effects on ischemia, thrombolysis, arrhythmias, infarct parameters, atherosclerosis, and hypertension (Fodor et al., 1997).

Gastrointestinal Applications

Diltiazem's efficacy has been extensively studied in the treatment of chronic anal fissures, with observational studies showing high efficacy and controlled clinical trials reporting modest outcomes. Topical application of Diltiazem is useful in treating chronic anal fissure, suggesting the need for further research to establish its efficacy fully (Medhi et al., 2011).

Neurological Applications

Evidence suggests Diltiazem's utility in treating muscle cramps, supported by a Class II study. Although quinine derivatives are likely effective, they should be avoided for routine use due to potential toxicity. Vitamin B complex, Naftidrofuryl, and calcium channel blockers like Diltiazem are considered possibly effective for managing muscle cramps, indicating a need for further studies to identify effective and safe treatments (Katzberg et al., 2010).

Renal and Metabolic Applications

Diltiazem has been compared with other calcium channel blockers and β-blockers for acute rate control in atrial fibrillation with rapid ventricular response, showing that Diltiazem may be more effective than Metoprolol in achieving rapid rate control. This finding highlights the need for high-quality randomized studies to better understand the efficacy of Diltiazem in such acute settings (Martindale et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

[(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-MUCZFFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101035041 | |

| Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R-trans)-Diltiazem Hydrochloride | |

CAS RN |

103532-27-0 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (2R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103532-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)